Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.
Substitution: Amines, thiols; conditionspolar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: An intermediate used in the synthesis of Relugolix.
Ethyl 2-[(2,6-difluorobenzyl)(ethoxycarbonyl)amino]-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: A similar thiophene derivative with different substituents.
Uniqueness
Ethyl 2-{[(2-fluorophenyl)carbonyl]amino}-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine and phenylcarbamoyl substituents contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19FN2O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4S/c1-3-29-22(28)17-13(2)18(20(27)24-14-9-5-4-6-10-14)30-21(17)25-19(26)15-11-7-8-12-16(15)23/h4-12H,3H2,1-2H3,(H,24,27)(H,25,26) |
InChI Key |
VTXFWRLAQJCNTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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